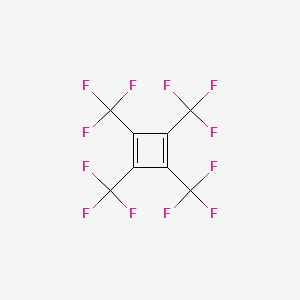
1,2,3,4-Tetrakis(trifluoromethyl)cyclobuta-1,3-diene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3,4-Tetrakis(trifluoromethyl)cyclobuta-1,3-diene is a fluorinated organic compound with the molecular formula C8F12. It is characterized by the presence of four trifluoromethyl groups attached to a cyclobutadiene ring. This compound is notable for its unique structure and the presence of multiple fluorine atoms, which impart distinct chemical and physical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrakis(trifluoromethyl)cyclobuta-1,3-diene typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1,2,3,4-tetrakis(trifluoromethyl)buta-1,3-diene with potassium sulfide in N,N-dimethylformamide at room temperature or by heating at reflux with thiourea in acetonitrile .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis methods while ensuring the purity and yield of the final product.
化学反応の分析
Types of Reactions
1,2,3,4-Tetrakis(trifluoromethyl)cyclobuta-1,3-diene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although detailed studies on this reaction are limited.
Reduction: Reduction reactions can be performed using suitable reducing agents.
Substitution: The trifluoromethyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include potassium sulfide, thiourea, and various oxidizing and reducing agents. The reaction conditions vary depending on the desired transformation, with some reactions requiring room temperature conditions and others needing reflux.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, the reaction with potassium sulfide can lead to the formation of 2,3,4,5-tetrakis(trifluoromethyl)thiophene .
科学的研究の応用
1,2,3,4-Tetrakis(trifluoromethyl)cyclobuta-1,3-diene has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other fluorinated compounds and as a reagent in various organic reactions.
Biology: The compound’s unique structure and properties make it a subject of interest in biological studies, particularly in understanding the effects of fluorinated compounds on biological systems.
作用機序
The mechanism of action of 1,2,3,4-Tetrakis(trifluoromethyl)cyclobuta-1,3-diene involves its interaction with various molecular targets and pathways. The presence of multiple trifluoromethyl groups can influence the compound’s reactivity and interactions with other molecules. Detailed studies on its mechanism of action are limited, but it is known that the compound can participate in various chemical reactions due to its unique structure .
類似化合物との比較
Similar Compounds
Cyclobuta-1,3-diene: A simpler analog without the trifluoromethyl groups.
2,2,4,4-Tetrakis(trifluoromethyl)-1,3-dithietane: Another fluorinated compound with a different ring structure.
Uniqueness
1,2,3,4-Tetrakis(trifluoromethyl)cyclobuta-1,3-diene is unique due to the presence of four trifluoromethyl groups attached to a cyclobutadiene ring. This structure imparts distinct chemical and physical properties, making it valuable for various scientific and industrial applications .
特性
CAS番号 |
50782-49-5 |
|---|---|
分子式 |
C8F12 |
分子量 |
324.07 g/mol |
IUPAC名 |
1,2,3,4-tetrakis(trifluoromethyl)cyclobuta-1,3-diene |
InChI |
InChI=1S/C8F12/c9-5(10,11)1-2(6(12,13)14)4(8(18,19)20)3(1)7(15,16)17 |
InChIキー |
ULJZYMYWNWCNEL-UHFFFAOYSA-N |
正規SMILES |
C1(=C(C(=C1C(F)(F)F)C(F)(F)F)C(F)(F)F)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 2-nitro-5-[2-nitro-4-(trifluoromethyl)phenoxy]benzoate](/img/structure/B14653132.png)
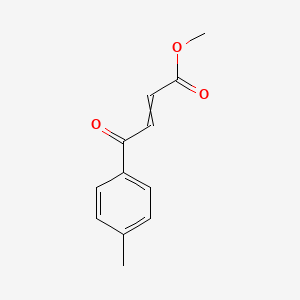
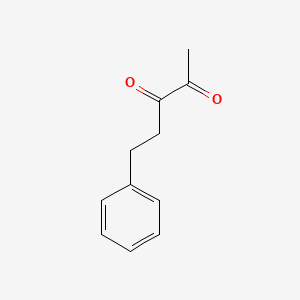
![5-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-N,N,2-trimethylbenzene-1-sulfonamide](/img/structure/B14653144.png)
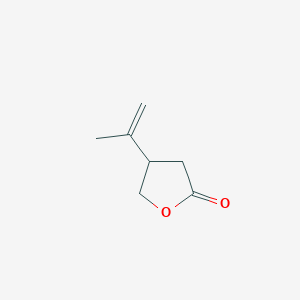
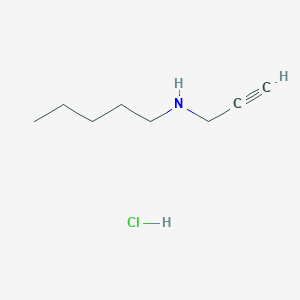
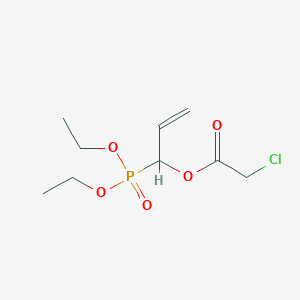

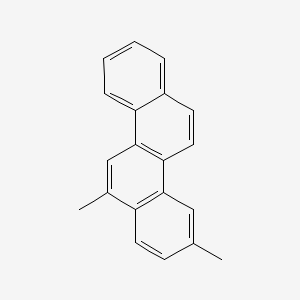
![Dibenzo[c,g]chrysene](/img/structure/B14653188.png)
![4-[(E)-(5-Bromopyridin-2-yl)diazenyl]-6-methylbenzene-1,3-diamine](/img/structure/B14653205.png)

![[Bicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaen-2-yl]methanol](/img/structure/B14653208.png)

